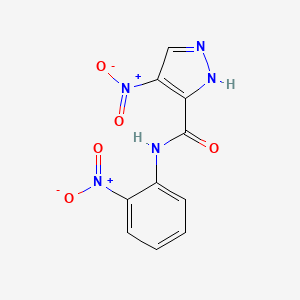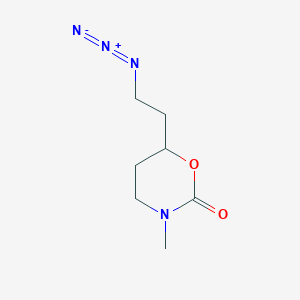
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one is a compound that belongs to the class of organic azides. Organic azides are known for their versatility in organic synthesis, particularly in the formation of heterocycles and other complex structures. This compound features an azido group (-N₃) attached to an ethyl chain, which is further connected to a 1,3-oxazinan-2-one ring system. The presence of the azido group makes it a valuable intermediate in various chemical reactions, including click chemistry and other cycloaddition reactions.
Méthodes De Préparation
The synthesis of 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide precursor is reacted with sodium azide (NaN₃) to introduce the azido group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial production methods for such compounds may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. These methods often include rigorous control of temperature and pressure to prevent any hazardous conditions.
Analyse Des Réactions Chimiques
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include alkynes for cycloaddition, hydrogen gas or LiAlH₄ for reduction, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one include other azidoethyl derivatives such as:
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
These compounds share the azidoethyl functional group but differ in their additional substituents and overall structure. The uniqueness of this compound lies in its 1,3-oxazinan-2-one ring system, which imparts specific chemical properties and reactivity.
Propriétés
IUPAC Name |
6-(2-azidoethyl)-3-methyl-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-5-3-6(13-7(11)12)2-4-9-10-8/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFVDNBQQJFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(OC1=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
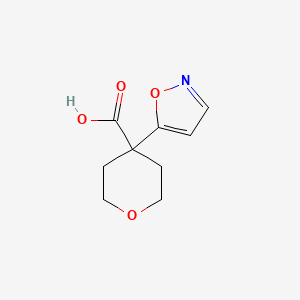
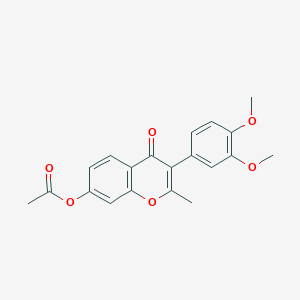
![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
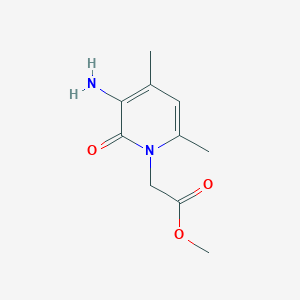
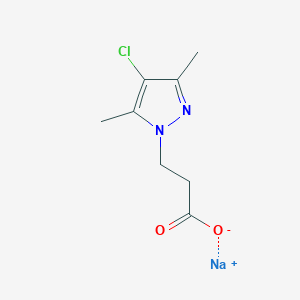
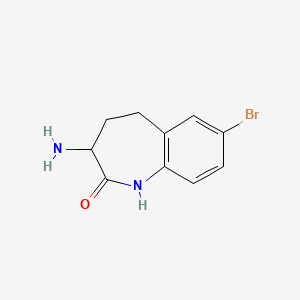
![5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2407425.png)
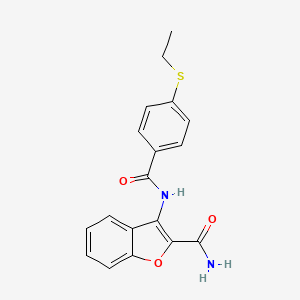
![6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2407427.png)

